molecular formula C22H32O3 B125126 4-Methoxy Retinoic Acid Methyl Ester CAS No. 163808-81-9

4-Methoxy Retinoic Acid Methyl Ester

Cat. No. B125126
M. Wt: 344.5 g/mol
InChI Key: AQBIMXKUTLCCHG-ZYXNGHQDSA-N
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Description

4-Methoxy Retinoic Acid Methyl Ester is an organic chemical compound . It is a derivative of Retinoic Acid, which is a metabolite of Vitamin A . This compound plays a role in cellular growth and differentiation .


Synthesis Analysis

The synthesis of retinoid compounds like 4-Methoxy Retinoic Acid Methyl Ester involves various enzymes including retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase . These enzymes play a crucial role in the conversion of retinoids .


Chemical Reactions Analysis

Retinoids, including 4-Methoxy Retinoic Acid Methyl Ester, undergo various biochemical reactions. These reactions are facilitated by retinoid-converting enzymes in animals and bacteria, including retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase .

Safety And Hazards

Safety data sheets suggest that exposure to 4-Methoxy Retinoic Acid Methyl Ester should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Retinoids, including 4-Methoxy Retinoic Acid Methyl Ester, have been extensively studied for their roles in various physiological processes, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision . Future research directions include further understanding of the retinoic acid pathway in cancer prevention and treatment , and exploring ways of targeting the retinoic acid pathway by focusing on the dual role of aldehyde dehydrogenase (ALDH) family enzymes .

properties

IUPAC Name

methyl (2E,4E,6E,8E)-9-(3-methoxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-16(9-8-10-17(2)15-21(23)25-7)11-12-19-18(3)20(24-6)13-14-22(19,4)5/h8-12,15,20H,13-14H2,1-7H3/b10-8+,12-11+,16-9+,17-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBIMXKUTLCCHG-ZYXNGHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1OC)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1OC)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439789
Record name 4-Methoxy Retinoic Acid Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy Retinoic Acid Methyl Ester

CAS RN

163808-81-9
Record name 4-Methoxy Retinoic Acid Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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